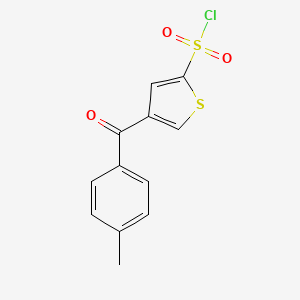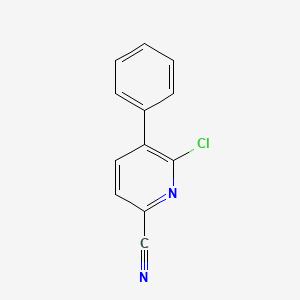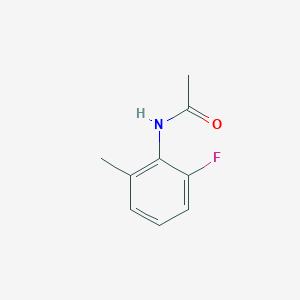![molecular formula C10H14OS B15358932 3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol CAS No. 4626-23-7](/img/structure/B15358932.png)
3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol is a phenolic compound characterized by a benzene ring substituted with a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with 3,6-dimethylphenol as the starting material.
Methylsulfanyl Group Introduction:
Purification: The final product is purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxyl derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Hydroxyl derivatives of the compound.
Substitution Products: Halogenated derivatives and other substituted phenols.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activities, such as antioxidant properties or enzyme inhibition.
Medicine: It could be explored for its therapeutic potential in treating diseases or as a precursor for drug development.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its reactivity and biological activity. The methylsulfanyl group may participate in redox reactions and interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol can be compared with other similar phenolic compounds, such as:
2-Methylthiophenol: Similar structure but lacks the additional methyl groups.
3,5-Dimethylphenol: Similar phenolic structure but different substitution pattern.
4-Methylsulfanylphenol: Different position of the methylsulfanyl group.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
4626-23-7 |
|---|---|
Fórmula molecular |
C10H14OS |
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
3,6-dimethyl-2-(methylsulfanylmethyl)phenol |
InChI |
InChI=1S/C10H14OS/c1-7-4-5-8(2)10(11)9(7)6-12-3/h4-5,11H,6H2,1-3H3 |
Clave InChI |
WEJWBQBASKZKQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C)O)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)



